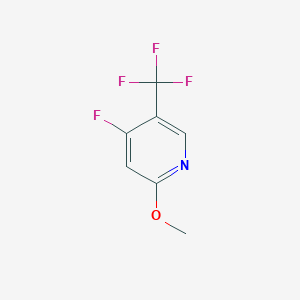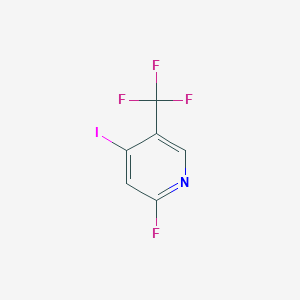
(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid
説明
(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid, also known as 4-CPDM-Boronic Acid, is an organic compound used in various scientific research applications. It is a boronic acid derivative with a sulfamoyl group attached to the cyclopentyl ring. This compound has a wide range of applications in various biochemical and physiological experiments, with its most common use being as a catalytic agent in the synthesis of polymers. 4-CPDM-Boronic Acid is a versatile compound and has been used in many different experiments, such as the synthesis of polymers, the study of enzyme kinetics, and the study of the effects of drugs on the body.
科学的研究の応用
1. Formation of Tetraarylpentaborates in Organometallic Chemistry
The reaction of boronic acids, including derivatives like 3,5-dimethylphenylboronic acid, with aryloxorhodium complexes leads to the formation of tetraarylpentaborates. These compounds play a role in organometallic chemistry, particularly in the study of cationic rhodium complexes and their hydrolysis properties (Nishihara, Nara, & Osakada, 2002).
2. Utilization in Suzuki Cross-Coupling Reactions
Boronic acids are utilized in Suzuki cross-coupling reactions. For instance, the reaction of 3,5-dimethylphenylboronic acid with different agents has been studied for efficient transfer of aryl groups from boron in Suzuki cross-coupling reactions (Winkle & Schaab, 2001).
3. Boronic Acid Catalysis in Organic Reactions
Boronic acids, including derivatives like 3,5-dimethylphenylboronic acid, are known for their versatile catalytic properties in organic chemistry. They are used in a range of organic reactions, including aza-Michael additions, highlighting their potential in synthesizing complex organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).
4. Sensing and Detection Applications
Boronic acids are increasingly used in sensing applications due to their interaction with diols and strong Lewis bases. They are employed in various sensing modalities, including biological labeling and therapeutic development (Lacina, Skládal, & James, 2014).
5. Biomedical Applications
Boronic acid polymers, including those derived from boronic acids like 3,5-dimethylphenylboronic acid, are used in biomedical applications for treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility properties make them valuable in this field (Cambre & Sumerlin, 2011).
6. Extraction and Purification Processes
Boronic acids, like 3,5-dimethylphenylboronic acid, are used in extraction and purification processes, such as the extraction of sugars from hemicellulose hydrolysates. This application demonstrates their utility in industrial processes (Griffin & Shu, 2004).
特性
IUPAC Name |
[4-(cyclopentylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-9-7-11(14(16)17)8-10(2)13(9)20(18,19)15-12-5-3-4-6-12/h7-8,12,15-17H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYDMVQKWRULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)

